molecular formula C9H12N2O2 B13978779 Ethyl 4-amino-5-methylpicolinate

Ethyl 4-amino-5-methylpicolinate

Cat. No.: B13978779
M. Wt: 180.20 g/mol
InChI Key: DLICCSBUSQUMPC-UHFFFAOYSA-N
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Description

Ethyl 4-amino-5-methylpicolinate is an organic compound belonging to the picolinic acid derivatives It is characterized by the presence of an ethyl ester group, an amino group at the fourth position, and a methyl group at the fifth position on the picolinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-amino-5-methylpicolinate can be synthesized through several methods. One common approach involves the reaction of 4-amino-5-methylpicolinic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the ethyl ester.

Another method involves the direct esterification of 4-amino-5-methylpicolinic acid with ethyl chloroformate in the presence of a base such as triethylamine. This reaction also proceeds under reflux conditions and yields this compound as the primary product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-5-methylpicolinate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or nitric acid can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: this compound alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-amino-5-methylpicolinate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 4-amino-5-methylpicolinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active picolinic acid derivative, which can interact with various enzymes and receptors.

Comparison with Similar Compounds

Ethyl 4-amino-5-methylpicolinate can be compared with other picolinic acid derivatives such as:

    Ethyl 4-amino-3-methylpicolinate: Similar structure but with the methyl group at the third position.

    Ethyl 4-amino-6-methylpicolinate: Similar structure but with the methyl group at the sixth position.

    Ethyl 4-amino-5-ethylpicolinate: Similar structure but with an ethyl group instead of a methyl group at the fifth position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

ethyl 4-amino-5-methylpyridine-2-carboxylate

InChI

InChI=1S/C9H12N2O2/c1-3-13-9(12)8-4-7(10)6(2)5-11-8/h4-5H,3H2,1-2H3,(H2,10,11)

InChI Key

DLICCSBUSQUMPC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C(C(=C1)N)C

Origin of Product

United States

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